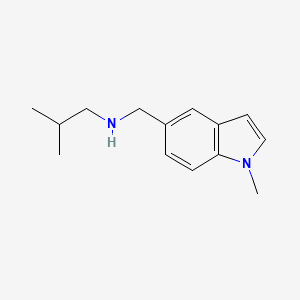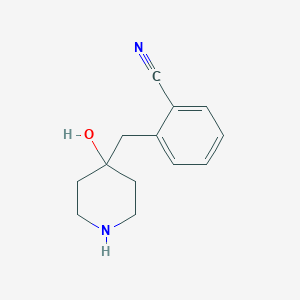
(R)-3-Aminotetrahydrothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-amino-1lambda6-thiolane-1,1-dione is a chemical compound with a unique structure that includes an amino group and a thiolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-1lambda6-thiolane-1,1-dione typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reaction of a thiolane derivative with an amine source under conditions that promote the formation of the desired product. The reaction conditions often include the use of solvents, catalysts, and specific temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of (3R)-3-amino-1lambda6-thiolane-1,1-dione may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-amino-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different thiolane derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted thiolane derivatives .
Applications De Recherche Scientifique
(3R)-3-amino-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3R)-3-amino-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The amino group and thiolane ring can interact with enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in cellular processes, such as signal transduction and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (3R)-3-amino-1lambda6-thiolane-1,1-dione include other thiolane derivatives and amino-substituted cyclic compounds. Examples include (3R,6S)-3-amino-6-methylpiperidine and 3-amino-chromane derivatives .
Uniqueness
What sets (3R)-3-amino-1lambda6-thiolane-1,1-dione apart is its specific stereochemistry and the presence of both an amino group and a thiolane ring. This unique combination of features makes it particularly useful in certain chemical reactions and applications where other compounds may not be as effective .
Propriétés
Formule moléculaire |
C4H9NO2S |
|---|---|
Poids moléculaire |
135.19 g/mol |
Nom IUPAC |
(3R)-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C4H9NO2S/c5-4-1-2-8(6,7)3-4/h4H,1-3,5H2/t4-/m1/s1 |
Clé InChI |
OVKIDXBGVUQFFC-SCSAIBSYSA-N |
SMILES isomérique |
C1CS(=O)(=O)C[C@@H]1N |
SMILES canonique |
C1CS(=O)(=O)CC1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-ethoxyphenyl)-2-(2-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}hydrazin-1-ylidene)-3-oxobutanamide](/img/structure/B13585796.png)




![[4-(Methoxymethyl)phenyl]hydrazine](/img/structure/B13585825.png)


![4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one](/img/structure/B13585841.png)





